An In-Depth Technical Guide to Methyl 2,2-Difluoro-3-methoxypropionate (CAS No. 99497-39-9)
An In-Depth Technical Guide to Methyl 2,2-Difluoro-3-methoxypropionate (CAS No. 99497-39-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-Difluoro-3-methoxypropionate, with the Chemical Abstracts Service (CAS) number 99497-39-9 , is a fluorinated ester of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] The presence of the difluoromethylene (CF2) group at the α-position to the ester carbonyl in Methyl 2,2-Difluoro-3-methoxypropionate imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.[4][5][6] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
While specific experimental data for Methyl 2,2-Difluoro-3-methoxypropionate is not extensively documented in publicly available literature, its properties can be inferred from the behavior of analogous α,α-difluoroesters and methoxy-containing compounds. A summary of key identifiers is presented in Table 1.
Table 1: Core Identifiers for Methyl 2,2-Difluoro-3-methoxypropionate
| Identifier | Value |
| CAS Number | 99497-39-9 |
| Molecular Formula | C₅H₈F₂O₃ |
| Molecular Weight | 154.11 g/mol |
The strong electronegativity of the two fluorine atoms significantly influences the reactivity of the adjacent ester group, a characteristic that can be exploited in various chemical transformations.[5][6]
Synthesis of Methyl 2,2-Difluoro-3-methoxypropionate
Plausible Synthetic Pathways
One of the most common strategies for introducing the difluoromethylene group adjacent to a carbonyl is through the fluorination of a suitable precursor. A potential synthetic route could involve the following conceptual steps, illustrated in the workflow diagram below.
Figure 1: Conceptual workflow for the synthesis of Methyl 2,2-Difluoro-3-methoxypropionate.
Step-by-Step Methodological Considerations:
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Preparation of a Thionoester Intermediate: A plausible approach begins with the conversion of a suitable precursor, such as methyl 3-methoxypropionate, into its corresponding thionoester. This can be achieved using reagents like Lawesson's reagent.
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Fluorodesulfurization: The thionoester intermediate can then undergo fluorodesulfurization to introduce the two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation.[7] The reaction typically proceeds under mild conditions, but careful control of stoichiometry and temperature is crucial to avoid side reactions. The proposed reaction mechanism is depicted below.
Figure 2: Proposed mechanism for fluorodesulfurization using DAST.
Applications in Drug Development and Medicinal Chemistry
The introduction of gem-difluoro groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2][3] The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving metabolic stability and modulating receptor binding interactions.[2][8]
Potential Roles of the Difluoromethoxypropyl Moiety:
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Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethylene group are resistant to enzymatic cleavage, which can prevent metabolic degradation at this position, a common issue with non-fluorinated analogues.[1][9]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity of neighboring protons and the overall electronic distribution of the molecule, which can impact its binding affinity and pharmacokinetic properties.[5][6]
-
Conformational Control: The steric bulk of the fluorine atoms can restrict the conformational flexibility of the molecule, potentially locking it into a bioactive conformation.
Reactivity and Further Transformations
The α,α-difluoroester moiety in Methyl 2,2-Difluoro-3-methoxypropionate is a versatile functional group for further synthetic modifications. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group, making it susceptible to nucleophilic attack. Furthermore, the presence of the methoxy group at the β-position offers possibilities for elimination or substitution reactions, providing access to a range of other valuable fluorinated building blocks.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2,2-Difluoro-3-methoxypropionate. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling fluorinated organic compounds should be followed.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Methyl 2,2-Difluoro-3-methoxypropionate is a promising, albeit not extensively studied, fluorinated building block with significant potential in medicinal chemistry and materials science. Its synthesis, while challenging, can likely be achieved through established fluorination methodologies. The unique properties conferred by the gem-difluoro group make it an attractive scaffold for the development of novel compounds with enhanced biological activity and metabolic stability. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
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Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. … - ResearchGate.
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications.
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.
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Catalyst-free transesterification vitrimers: activation via α-difluoroesters - RSC Publishing.
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EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents.
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α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction - Organic Chemistry Frontiers (RSC Publishing).
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